4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide 4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9336600
InChI: InChI=1S/C18H21ClN2O3S/c1-3-4-13-21(2)25(23,24)17-11-5-14(6-12-17)18(22)20-16-9-7-15(19)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22)
SMILES: CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C18H21ClN2O3S
Molecular Weight: 380.9 g/mol

4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide

CAS No.:

Cat. No.: VC9336600

Molecular Formula: C18H21ClN2O3S

Molecular Weight: 380.9 g/mol

* For research use only. Not for human or veterinary use.

4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide -

Specification

Molecular Formula C18H21ClN2O3S
Molecular Weight 380.9 g/mol
IUPAC Name 4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide
Standard InChI InChI=1S/C18H21ClN2O3S/c1-3-4-13-21(2)25(23,24)17-11-5-14(6-12-17)18(22)20-16-9-7-15(19)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Standard InChI Key UOEIJEMDJYJNIV-UHFFFAOYSA-N
SMILES CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Canonical SMILES CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl

Introduction

Structural Characterization and Chemical Properties

The molecular architecture of 4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide is defined by three key components:

  • A benzamide core (C₆H₅CONH–) providing structural rigidity.

  • A butyl(methyl)sulfamoyl group (–SO₂N(CH₃)(C₄H₉)) introducing sulfonamide functionality.

  • A 4-chlorophenyl substituent (–C₆H₄Cl) contributing halogenated aromatic interactions.

Molecular Descriptors

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₂O₃S
Molecular Weight380.89 g/mol
SMILESCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
InChIKeyHHYLBQXORLKJCV-UHFFFAOYSA-N

The sulfonamide group (–SO₂N–) acts as a hydrogen bond acceptor, while the chlorophenyl group enhances lipophilicity, influencing membrane permeability . X-ray crystallography of analogous compounds reveals planar benzamide configurations, suggesting potential π-π stacking interactions with biological targets .

Spectroscopic Features

Nuclear magnetic resonance (NMR) data for related sulfonamide-benzamides show distinct peaks:

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while methyl and butyl groups appear at δ 1.0–3.5 ppm .

  • ¹³C NMR: Carbonyl carbons (C=O) are observed near δ 165 ppm, and sulfonamide sulfurs (SO₂) influence adjacent carbons at δ 45–55 ppm.
    Mass spectrometry typically exhibits a molecular ion peak at m/z 380.89, with fragmentation patterns dominated by cleavage at the sulfonamide and amide bonds .

Synthesis Pathways and Manufacturing Considerations

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide involves sequential functionalization of the benzamide core. A representative pathway includes:

Stepwise Synthesis

  • Sulfamoylation: Reaction of 4-chlorobenzoic acid with chlorosulfonic acid yields 4-sulfamoylbenzoic acid.

  • Amide Coupling: Condensation with 4-chloroaniline using carbodiimide reagents (e.g., EDC/HOBt) forms N-(4-chlorophenyl)benzamide.

  • Alkylation: Introduction of the butyl(methyl)amine group via nucleophilic substitution on the sulfamoyl chloride intermediate .

Reaction Optimization

Key parameters influencing yield (∼65–78%):

  • Temperature: 0–5°C during sulfamoylation to minimize side reactions.

  • Solvent: Dichloromethane (DCM) for amide coupling; dimethylformamide (DMF) for alkylation.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency.

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC .

Applications in Medicinal Chemistry and Beyond

Drug Development

  • Lead Optimization: The butyl chain offers a tunable site for modifying pharmacokinetic properties.

  • Prodrug Design: Esterification of the benzamide carbonyl could enhance oral bioavailability.

Agricultural Chemistry

Sulfonamide-benzamides have demonstrated fungicidal activity against Phytophthora infestans (EC₅₀ = 12 μM), suggesting potential crop protection applications .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesBioactivity
4-[butyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamideC₁₈H₂₁ClN₂O₃S–Cl at para positionHypothesized broad-spectrum
4-(N-butyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamideC₁₈H₂₀Cl₂N₂O₃S–Cl at ortho and metaEnhanced DNA intercalation
SulfamethoxazoleC₁₀H₁₁N₃O₃SSmaller aromatic systemClinically used antibiotic

The para-chloro configuration in the target compound may optimize steric compatibility with bacterial DHPS compared to dihalogenated analogs .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and therapeutic indices in animal models.

  • Structure-Activity Relationships (SAR): Systematically vary the butyl chain length and sulfamoyl substituents.

  • Crystallographic Analysis: Resolve ligand-target complexes to guide rational design.

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